1-(1H-indol-2-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(1H-indol-2-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-2-yl)-N,N-dimethylmethanamine typically involves the reaction of indole with N,N-dimethylmethanamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the dimethylamino group on the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-(1H-indol-2-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-indole-3-carboxaldehyde
- 1H-indole-2-carboxylic acid
- 1H-indole-3-acetic acid
Uniqueness
1-(1H-indol-2-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique interactions with molecular targets .
Properties
IUPAC Name |
1-(1H-indol-2-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-10-7-9-5-3-4-6-11(9)12-10/h3-7,12H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCKARIXVLLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324183 |
Source
|
Record name | 2-[(DIMETHYLAMINO)METHYL]INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-16-3 |
Source
|
Record name | 2-[(DIMETHYLAMINO)METHYL]INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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